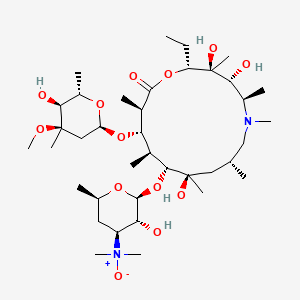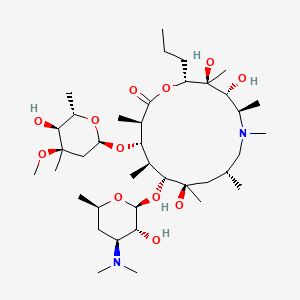
Deoxy-Didroartemisinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxy-Didroartemisinin is a derivative of Artemisinin . Artemisinin, also known as dihydroqinghaosu, artenimol or DHA, is a drug used to treat malaria . It is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .
Molecular Structure Analysis
Artemisinins, including Deoxy-Didroartemisinin, have a sesquiterpene lactone structure . Their anti-microbial action relates to a characteristic endoperoxide moiety . The precise molecular structure of Deoxy-Didroartemisinin is not explicitly mentioned in the search results.科学的研究の応用
Microbial and Mammalian Metabolism
- Deoxoartemisinin has been studied for its metabolism in microbial and mammalian systems, aiding future drug development. Three microbial metabolites and two rat plasma metabolites of deoxoartemisinin were identified, indicating its metabolic versatility and potential for varied biological activities (Khalifa et al., 1995).
Synthesis and Antimalarial Activity
- Research has focused on synthesizing deoxoartemisinin derivatives to enhance antimalarial activities. Studies found that certain derivatives were significantly more potent than artemisinin, a related compound, against drug-resistant strains of malaria (Ma et al., 2000).
Biogenesis of Novel Deoxysugars
- Deoxysugars, including deoxoartemisinin, play crucial roles in biological activities and have been extensively studied for their biosynthesis mechanisms. Understanding these mechanisms can offer insights into developing novel therapeutics (Liu & Thorson, 1994).
Impact on Cellular Processes
- Studies have shown that certain deoxy derivatives, like 14-deoxy-11,12-didehydroandrographolide, can induce cytotoxic effects by regulating genes associated with cell cycle arrest and inhibiting cell proliferation, demonstrating potential in cancer therapy (Tan et al., 2012).
DNA Sequencing Improvements
- Deoxy derivatives have been utilized to improve DNA sequencing methods. For example, deoxy-7-deazaguanosine triphosphate has been used in the dideoxy chain termination method, enhancing the sequencing of high GC content DNA (Mizusawa et al., 1986).
Stability and Decomposition Studies
- The stability of deoxoartemisinin under various conditions has been investigated, which is crucial for its effectiveness and storage. These studies include the stability of related compounds like dihydroartemisinin in different media, indicating how conditions like temperature and pH affect its efficacy (Parapini et al., 2015).
Anti-Biofilm Activity
- Deoxy derivatives, such as 14-deoxy-11,12-didehydroandrographolide, have shown significant anti-biofilm activity against bacteria like Pseudomonas aeruginosa. This highlights the potential of deoxoartemisinin derivatives in treating bacterial infections and inhibiting biofilm development (Majumdar et al., 2019).
Microbial Transformation
- Research into the microbial transformation of artemisinin by Aspergillus terreus led to the creation of 1-deoxyartemisinin and 4α-hydroxy-1-deoxyartemisinin, demonstrating the potential for producing novel derivatives via microbial methods (Yu et al., 2017).
Safety And Hazards
将来の方向性
特性
CAS番号 |
112419-27-9 |
|---|---|
製品名 |
Deoxy-Didroartemisinin |
分子式 |
C15H24O4 |
分子量 |
268.36 |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(3R,3aS,3a1R,6R,6aS,9S,10aR)-3,6,9-trimethyldecahydro-2H-3a1,9-epoxyoxepino[4,3,2-ij]isochromen-2-ol. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



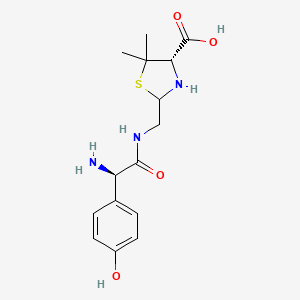
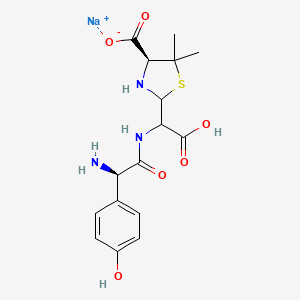
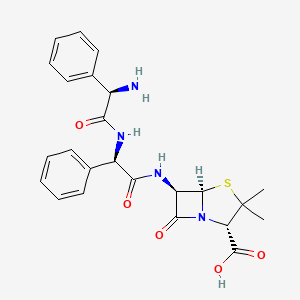
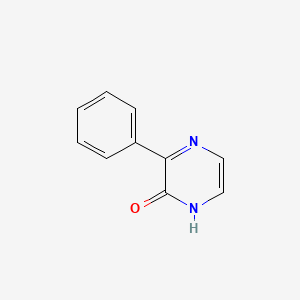
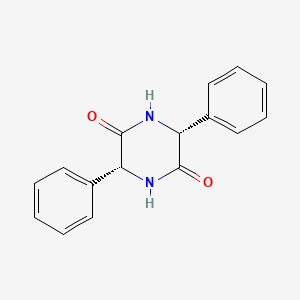
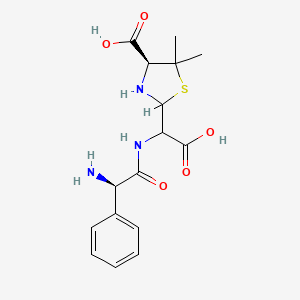
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
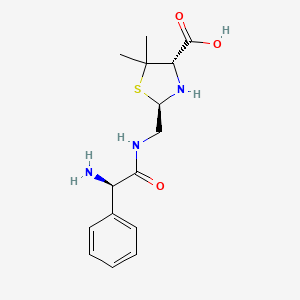
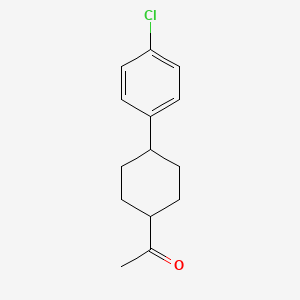

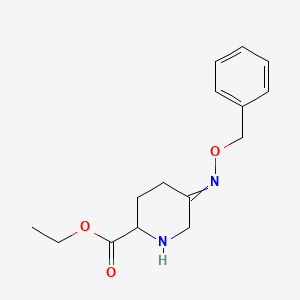
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
